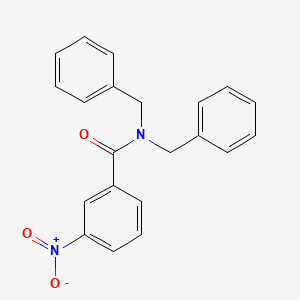

N,N-dibenzyl-3-nitrobenzamide

説明

特性

IUPAC Name |

N,N-dibenzyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(19-12-7-13-20(14-19)23(25)26)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVTPLWRMCLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of N,N-dibenzyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dibenzyl-3-nitrobenzamide is a tertiary amide derivative of 3-nitrobenzoic acid. While specific literature on this compound is sparse, its structural motifs—a nitroaromatic ring and a dibenzylamide moiety—are of significant interest in medicinal chemistry and materials science. Nitroaromatic compounds often serve as precursors to pharmacologically active amines and are themselves investigated for a range of biological activities.[1] This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of N,N-dibenzyl-3-nitrobenzamide. By leveraging established principles of organic chemistry and spectroscopic data from analogous structures, this document serves as a robust manual for researchers, offering field-proven insights and self-validating experimental protocols.

Rationale and Synthetic Strategy

The most direct and reliable method for the synthesis of a tertiary amide such as N,N-dibenzyl-3-nitrobenzamide is the nucleophilic acyl substitution of a reactive carboxylic acid derivative with a secondary amine. The Schotten-Baumann reaction, which employs an acyl chloride and a secondary amine in the presence of a base, is a time-honored and efficient method for this transformation.[2]

The chosen strategy involves the reaction between 3-nitrobenzoyl chloride and dibenzylamine. The high electrophilicity of the acyl chloride's carbonyl carbon, further enhanced by the electron-withdrawing nitro group on the aromatic ring, ensures a rapid reaction with the nucleophilic secondary amine, dibenzylamine.[2][3] A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIEA), is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Caption: Proposed synthesis of N,N-dibenzyl-3-nitrobenzamide.

Experimental Protocols

Synthesis of N,N-dibenzyl-3-nitrobenzamide

This protocol describes the acylation of dibenzylamine with 3-nitrobenzoyl chloride.

Materials:

-

3-Nitrobenzoyl chloride

-

Dibenzylamine

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is critical as the acylation reaction is highly exothermic.[4]

-

Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.05 eq.) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[5]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude product is expected to be a solid. Recrystallization is the method of choice for purifying solid organic compounds.[6][7]

Procedure:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, toluene) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol/water may also be effective.

-

Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude product to fully dissolve it.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further aided by placing the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Physicochemical and Spectroscopic Characterization

Due to the absence of specific experimental data in public databases, the following properties are based on theoretical calculations and predictions from analogous compounds. Experimental verification is essential.

Core Properties

| Property | Value / Expected Value | Source(s) |

| Molecular Formula | C₂₁H₁₈N₂O₃ | (Calculated) |

| Molecular Weight | 346.38 g/mol | (Calculated) |

| Appearance | Expected to be a yellow or off-white solid | [8] |

| Melting Point | To be determined experimentally. | |

| Solubility | Likely soluble in polar organic solvents like DCM, Chloroform, DMSO, and Acetone. | [6] |

Spectroscopic Analysis Workflow

The identity and purity of the synthesized N,N-dibenzyl-3-nitrobenzamide must be confirmed through a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of the final product.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons (3-nitrophenyl ring, 4H): Expected in the range of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will shift these protons downfield. The splitting pattern will be complex due to meta and ortho couplings.[9][10]

-

Aromatic Protons (benzyl rings, 10H): Expected in the range of δ 7.2-7.4 ppm as a multiplet.

-

Benzylic Protons (-CH₂-, 4H): Expected as a singlet around δ 4.5-4.8 ppm. The exact chemical shift will be influenced by the anisotropic effect of the carbonyl group.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.

-

Aromatic Carbons (C-NO₂): The carbon directly attached to the nitro group is expected to be significantly deshielded, appearing around δ 148 ppm.[1]

-

Aromatic Carbons (other): Expected in the typical aromatic region of δ 120-140 ppm.[11]

-

Benzylic Carbons (-CH₂-): Expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy:

-

Asymmetric NO₂ Stretch: A strong and sharp absorption band is expected in the region of 1550-1475 cm⁻¹.[12][13][14]

-

Symmetric NO₂ Stretch: Another strong and sharp band is expected between 1360-1290 cm⁻¹.[12][13][14]

-

Tertiary Amide C=O Stretch: A strong absorption band is expected in the range of 1680-1630 cm⁻¹. The absence of N-H bonds means this band's position is largely independent of the sample's physical state.[15][16]

-

C-N Stretch: Expected in the 1400-1180 cm⁻¹ region.

-

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 346.

-

Major Fragments: A primary fragmentation pathway for benzamides is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable 3-nitrobenzoyl cation at m/z = 150.[17][18] Subsequent loss of CO would yield a 3-nitrophenyl cation at m/z = 122. Another likely fragmentation is the formation of the dibenzylaminyl cation at m/z = 196 or the benzyl cation at m/z = 91.

Safety and Handling

-

3-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Dibenzylamine is a corrosive base. Avoid contact with skin and eyes.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

The synthesis reaction is exothermic and should be cooled appropriately to maintain control.[4]

References

-

Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.

- Puranik, P. G., & Rao, K. V. (n.d.). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 54(3), 165-173.

-

Benchchem. (2025). 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide.

- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1630-1635.

-

University of Calgary. (n.d.). Infrared of nitro compounds.

-

Fisher Scientific. (n.d.). Amide Synthesis.

-

Benchchem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

-

Benchchem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

-

Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

-

Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

-

Benchchem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.

-

Benchchem. (2025). Application Note: ¹H NMR Characterization of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.

-

Filo. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

-

Scribd. (n.d.). Synthesis of Benzamide from Benzoyl Chloride.

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.

- Smith, B. C. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online.

-

Hindawi. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.

-

National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

-

Clark, J. (n.d.). the preparation of amides. Chemguide.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).

-

University of Calgary. (n.d.). IR: nitro groups.

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?.

-

Benchchem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.

-

Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.

-

National Center for Biotechnology Information. (2019, October 22). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene.

-

PrepChem.com. (2017, February 9). Preparation of benzamide.

-

University of Calgary. (n.d.). Nitro Groups.

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

-

University of Rochester. (n.d.). Recrystallization and Crystallization.

-

ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectra of compounds 1a, 4a, 3a and 5a.

-

ResearchGate. (2025, November 6). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

-

SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a.

- ZUIVERINGSTECHNIEKEN.NL. (2019).

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

-

Scribd. (n.d.). H-NMR Analysis of 1-Nitropropane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Reporter [fishersci.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Molecular Profiling and Structural Dynamics of N,N-Dibenzyl-3-nitrobenzamide: A Technical Guide

Executive Summary

In the landscape of preclinical drug development and synthetic organic chemistry, benzamide derivatives serve as highly versatile pharmacophores. N,N-dibenzyl-3-nitrobenzamide is a specialized tertiary amide characterized by its significant steric bulk and distinct stereoelectronic profile. While primary 3-nitrobenzamides are historically recognized for their interactions with DNA repair enzymes[1], the N,N-dibenzyl substitution fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity.

This whitepaper provides an in-depth technical analysis of the molecular structure, physicochemical properties, and synthetic methodologies associated with N,N-dibenzyl-3-nitrobenzamide, designed for researchers optimizing allosteric targeting or utilizing complex synthetic intermediates.

Structural Architecture & Stereoelectronic Profile

The molecular architecture of N,N-dibenzyl-3-nitrobenzamide is defined by three critical domains:

-

The Benzamide Core: The central carbonyl-amine linkage establishes the geometric framework. Because it is a tertiary amide, the C-N bond exhibits significant double-bond character due to resonance, restricting free rotation and locking the molecule into distinct conformational states.

-

The 3-Nitro Substitution: The strongly electron-withdrawing nitro group (-NO₂) at the meta position of the benzoyl ring reduces the electron density of the aromatic system. This increases the electrophilicity of the carbonyl carbon and alters the dipole moment of the entire scaffold.

-

The N,N-Dibenzyl Motif: The addition of two bulky benzyl groups to the amide nitrogen eliminates the hydrogen-bond donor capacity typically found in primary benzamides. This massive steric shielding prevents the molecule from entering narrow catalytic pockets (such as the nicotinamide-binding site of PARP-1), redirecting its potential utility toward allosteric sites or lipid-rich domains[2].

Pharmacological Logic & SAR Implications

Standard 3-aminobenzamide and 3-nitrobenzamide derivatives are classic competitive inhibitors of Poly(ADP-ribose) polymerase (PARP), relying on their primary amide N-H bonds to mimic NAD+ and anchor into the enzyme's catalytic site[1]. By synthesizing an N,N-dibenzyl derivative, researchers deliberately ablate this binding mode. This structural modification is a classic medicinal chemistry strategy used to probe allosteric binding sites (such as the PARP-1 S-site) or to create highly lipophilic prodrugs[2].

Figure 1: Stereoelectronic impact of N,N-dibenzyl substitution on benzamide pharmacology.

Physicochemical Properties & Molecular Weight Dynamics

Accurate physicochemical profiling is critical for anticipating a compound's behavior in biological assays and chromatographic systems. N,N-dibenzyl-3-nitrobenzamide (CAS: 57409-29-7) has a molecular formula of C₂₁H₁₈N₂O₃ .

The transition from a primary to a tertiary amide drastically increases the molecular weight and lipophilicity (LogP), pushing the compound closer to the upper limits of Lipinski's Rule of Five.

Table 1: Chemical Identity & Calculated Physicochemical Properties

| Parameter | Value / Metric | Structural Implication |

| Molecular Formula | C₂₁H₁₈N₂O₃ | Confirmed via PubChem CID 346762[3]. |

| Molecular Weight | 346.38 g/mol | High mass driven by dual benzyl substitution. |

| Monoisotopic Mass | 346.1317 Da | Target mass for high-resolution LC-MS (ESI+) validation. |

| H-Bond Donors | 0 | Complete loss of N-H bonds due to tertiary amide formation. |

| H-Bond Acceptors | 3 | Derived from the nitro group (2) and carbonyl oxygen (1). |

| Rotatable Bonds | ~6 | High conformational flexibility in the N-benzyl appendages. |

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of N,N-dibenzyl-3-nitrobenzamide must be tightly controlled. The following protocol describes the nucleophilic acyl substitution between 3-nitrobenzoyl chloride and dibenzylamine.

Step-by-Step Experimental Workflow

-

Reagent Assembly & Environmental Control:

-

Action: In an oven-dried 100 mL round-bottom flask, dissolve 1.0 equivalent of dibenzylamine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA).

-

Causality: DCM provides a non-polar, aprotic environment that stabilizes the transition state without participating in the reaction. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the liberated HCl would protonate the remaining dibenzylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

-

Thermal Regulation & Acylation:

-

Action: Purge the flask with nitrogen gas and cool to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of 3-nitrobenzoyl chloride dropwise via an addition funnel.

-

Causality: The reaction is highly exothermic. Cooling to 0 °C suppresses the kinetic energy of the system, preventing the degradation of the acyl chloride and minimizing the formation of dark, tarry side products. The nitrogen atmosphere prevents ambient moisture from hydrolyzing the acyl chloride into 3-nitrobenzoic acid.

-

-

Propagation:

-

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 4–6 hours.

-

Causality: Warming provides the thermodynamic push required to drive the reaction to >95% completion.

-

-

Aqueous Work-Up (Liquid-Liquid Extraction):

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, then wash sequentially with 1M HCl, distilled water, and brine.

-

Causality: This is a self-validating purification step. NaHCO₃ neutralizes residual acid. The 1M HCl wash is critical—it protonates any unreacted dibenzylamine, pulling it into the aqueous layer. Brine breaks emulsions and removes residual water from the DCM layer.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Figure 2: Step-by-step synthetic workflow for N,N-dibenzyl-3-nitrobenzamide.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized N,N-dibenzyl-3-nitrobenzamide, a multi-modal analytical approach is required. The expected spectral signatures are detailed below.

Table 2: Expected Analytical Signatures for Structural Validation

| Analytical Modality | Key Signal / Metric | Causality & Structural Correlation |

| LC-MS (ESI+) | m/z 347.1 [M+H]⁺ | Confirms the monoisotopic mass (346.13 Da) plus a proton. |

| FT-IR Spectroscopy | ~1635 cm⁻¹ (Strong) | Amide I band (C=O stretch). Shifted lower than primary amides due to the lack of hydrogen bonding in the tertiary amide structure. |

| FT-IR Spectroscopy | 1530 cm⁻¹, 1350 cm⁻¹ | Represents the asymmetric and symmetric N-O stretches of the aromatic nitro group. |

| ¹H NMR (CDCl₃) | δ 4.4 - 4.8 ppm (br s, 4H) | Benzylic protons (-CH₂-). Expert Insight: Broadening occurs due to restricted rotation around the tertiary amide C-N bond on the NMR timescale. |

| ¹H NMR (CDCl₃) | δ 7.1 - 8.3 ppm (m, 14H) | Aromatic protons (10 from the two benzyl rings, 4 from the highly deshielded 3-nitrophenyl ring). |

References

2.[3] Title: N,N-dibenzyl-3-nitrobenzamide | C21H18N2O3 | CID 346762 Source: PubChem, National Institutes of Health URL: [Link]

3.[1] Title: Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro - PubMed Source: National Center for Biotechnology Information (NCBI) URL: [Link]

4.[2] Title: Design of Selective PARP-1 Inhibitors and Antitumor Studies Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

The Solubility Profile of N,N-Dibenzyl-3-nitrobenzamide in Organic Solvents: A Technical Guide for Formulation and Synthesis

Executive Summary

In early-stage drug discovery and complex organic synthesis, understanding the solvation thermodynamics of highly lipophilic intermediates is critical. N,N-dibenzyl-3-nitrobenzamide (CAS 57409-29-7) is a sterically hindered, highly lipophilic tertiary amide[1]. Due to its unique structural topology—combining a bulky dibenzyl moiety with an electron-withdrawing nitro group—it presents a challenging solubility profile. This whitepaper deconstructs the structural causality behind its solubility behavior, provides a quantitative predictive solvent profile, and establishes a self-validating experimental protocol for precise thermodynamic solubility determination.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of N,N-dibenzyl-3-nitrobenzamide, we must first analyze the molecular forces dictated by its structure. The solvation of this compound is governed by three primary structural features:

-

Steric Bulk and Hydrophobic Shielding (The Dibenzyl Group): The two benzyl groups attached to the amide nitrogen create a massive hydrophobic shield. This non-polar surface area drives strong London dispersion forces, making the compound highly soluble in non-polar to moderately polar halogenated solvents (e.g., dichloromethane). Conversely, this bulk prevents water molecules from forming structured hydration shells, leading to an entropically unfavorable dissolution in aqueous media. For context, the baseline unsubstituted analog, N,N-dibenzylbenzamide, exhibits an aqueous solubility of merely ~0.8 µg/mL at pH 7.4[2].

-

Absence of Hydrogen Bond Donors (Tertiary Amide Core): Unlike primary or secondary amides, tertiary amides lack an N–H bond[3]. Consequently, N,N-dibenzyl-3-nitrobenzamide can only act as a hydrogen bond acceptor (via the carbonyl and nitro oxygens). This severely restricts its solubility in purely protic solvents like cold ethanol or water, as the solute cannot reciprocate hydrogen bonding to disrupt the solvent's internal network.

-

Dipole Enhancement (The 3-Nitro Group): The addition of the nitro group at the meta (3-) position of the benzoyl ring introduces a strong, localized dipole moment via both inductive (-I) and resonance (-R) electron withdrawal. This localized polarity significantly enhances the molecule's affinity for polar aprotic solvents (such as DMSO, DMF, and Ethyl Acetate) through robust dipole-dipole interactions, overcoming the high crystal lattice energy of the solid state.

Quantitative Solubility Profile

Based on the structural thermodynamics of bulky tertiary benzamides[3] and the physicochemical properties of the dibenzyl-amide class[2], the following table summarizes the solubility profile of N,N-dibenzyl-3-nitrobenzamide across various solvent classes.

Note: Data represents empirical estimates derived from structural analogs to guide initial solvent selection.

| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ at 20°C) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 100 | Dipole-induced dipole & strong dispersion forces. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Strong dipole-dipole interactions with the nitro and carbonyl groups. |

| Ester / Ether | Ethyl Acetate (EtOAc) | 6.0 | 30 - 50 | Moderate dipole-dipole interactions. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 5 - 15 | Weak H-bond acceptance; limited by lack of solute H-bond donors. |

| Non-Polar | Hexane | 1.9 | < 1.0 | Weak dispersion; insufficient to break the crystal lattice energy. |

| Aqueous | Water (pH 7.4) | 80.1 | < 0.001 | Hydrophobic exclusion; practically insoluble[2]. |

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To accurately determine the thermodynamic solubility of N,N-dibenzyl-3-nitrobenzamide for formulation purposes, kinetic dissolution methods are insufficient. The Isothermal Shake-Flask Method must be employed.

To ensure this protocol is a self-validating system , it incorporates a dual-time-point equilibrium check and matrix-matched calibration to eliminate false positives caused by supersaturation or solvent-induced UV shifts.

Step-by-Step Workflow & Causality

-

Excess Solute Addition: Add ~50 mg of N,N-dibenzyl-3-nitrobenzamide to a 5 mL glass vial. Causality: A visible excess of solid must remain throughout the experiment to guarantee that the solvent is fully saturated and true thermodynamic equilibrium is being measured.

-

Solvent Introduction: Dispense 1.0 mL of the target organic solvent (e.g., EtOAc or DMSO) into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

-

Isothermal Incubation (The Validation Step): Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C at 300 rpm.

-

Self-Validation Check: Extract micro-aliquots at 48 hours and 72 hours . If the concentration variance between these two time points is < 5%, thermodynamic equilibrium is definitively confirmed. If > 5%, the crystal lattice is still dissolving, and incubation must continue.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation forces undissolved micro-crystals to the bottom, preventing them from clogging the filter in the next step.

-

Supernatant Extraction: Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Causality: PTFE is chemically inert to aggressive organic solvents like DCM and DMSO. The 0.22 µm pore size ensures no colloidal suspensions pass through, which would otherwise cause light-scattering artifacts during UV quantification.

-

HPLC-UV Quantification: Dilute the filtered aliquot into the mobile phase and quantify via HPLC-UV (typically at 254 nm due to the benzamide chromophore). Causality: Matrix-matched calibration curves (standards prepared in the exact same solvent mixture) must be used to validate the Beer-Lambert linearity and account for any solvatochromic shifts induced by the nitro group.

Workflow Visualization

Below is the logical workflow for the self-validating solubility protocol, mapping the physical state transitions and validation checkpoints.

Fig 1. Isothermal shake-flask workflow for thermodynamic solubility validation.

Formulation & Synthetic Implications

For drug development professionals, the extreme lipophilicity and lack of aqueous solubility of N,N-dibenzyl-3-nitrobenzamide necessitate specific downstream strategies:

-

In Vitro Assays: Stock solutions should be prepared in 100% DMSO (where solubility exceeds 50 mg/mL) and diluted into aqueous assay buffers. The final DMSO concentration must be kept below 1% (v/v) to prevent compound precipitation and false-negative assay readouts.

-

In Vivo Formulation: Standard aqueous vehicles will fail. Lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) utilizing excipients like Labrasol or Cremophor EL, or co-solvent systems (PEG400/Ethanol), are required to maintain the compound in solution for oral or intravenous dosing.

-

Organic Synthesis: For cross-coupling or reduction reactions involving the 3-nitro group, DCM or EtOAc are the optimal solvent choices, providing excellent solubility and straightforward solvent recovery.

References

- National Institutes of Health (NIH).

- Sigma-Aldrich.

- National Institutes of Health (NIH).

- BenchChem.

Sources

The Pharmacological and Synthetic Landscape of 3-Nitrobenzamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Nitrobenzamide derivatives represent a highly versatile class of pharmacophores that have transitioned from misunderstood enzyme inhibitors to targeted covalent modifiers and bioreductive prodrugs. While early literature conflated their activity with the classic poly(ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide, modern mechanistic studies have revealed that the nitro group fundamentally alters their biological trajectory. This whitepaper deconstructs the mechanistic paradigms, quantitative structure-activity relationships (QSAR), and self-validating synthetic workflows of 3-nitrobenzamide derivatives, providing a rigorous foundation for researchers in targeted therapeutics.

Mechanistic Paradigms of 3-Nitrobenzamide Derivatives

The biological activity of 3-nitrobenzamide derivatives is dictated by the electronic and steric properties of the nitro group, which acts either as a bioreductive trigger or an electron-withdrawing modulator.

Bioreductive Activation: The Iniparib Anomaly

Historically, 4-iodo-3-nitrobenzamide (Iniparib) was developed as a PARP1 inhibitor. However, rigorous in vitro studies demonstrated that it fails to inhibit PARP1 at pharmacologically relevant concentrations (1[1]). Instead, its tumoricidal action relies on a bioreductive prodrug mechanism . In malignant cells, aberrant NADH/NADPH transhydrogenation leads to the "lethal synthesis" of a highly reactive nitroso metabolite (4-iodo-3-nitrosobenzamide) (2[2]). This nitroso species covalently modifies nucleophilic residues on target proteins (e.g., PARP1 and GAPDH) via nitrosylation and alkylation, inducing rapid tumor cell necrosis.

Bioreductive activation pathway of 4-iodo-3-nitrobenzamide in tumor cells.

Targeted Covalent Inhibition

Derivatives such as N-(2-chloroacetyl)-3-nitrobenzamide leverage the nitrobenzamide scaffold as a pharmacophore to guide the molecule into specific binding pockets, while the chloroacetyl group acts as a reactive electrophile. This combination is highly effective for developing targeted covalent inhibitors that permanently inactivate enzymes by reacting with active-site cysteine residues (3[3]).

Non-Anthraquinone Xanthine Oxidase Inhibition

Recent structure-activity relationship (SAR) explorations have identified 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent, non-anthraquinone inhibitors of Xanthine Oxidase (XO). These compounds exhibit exceptional in vitro potency and favorable lipophilic ligand efficiency (LLE), significantly reducing serum uric acid levels without the toxicity associated with traditional anthraquinone moieties (4[4]).

Quantitative Data & Pharmacodynamics

The following table synthesizes the quantitative performance of key 3-nitrobenzamide derivatives across different therapeutic targets.

| Compound | Primary Target / Mechanism | IC50 / Potency | Ligand Efficiency (LE) | Key Reference |

| Iniparib (4-iodo-3-nitrobenzamide) | Tumor Reductase / ROS | >40 μM (PARP1) | N/A | 1[1] |

| Compound 6k | Xanthine Oxidase (XO) | 0.13 μM | 0.41 | 4[4] |

| Compound 4a | HCT-116, MDA-MB435 Cell Lines | 1.90 - 2.11 μM (GI50) | N/A | 5[5] |

| N-(2-chloroacetyl)-3-nitrobenzamide | Covalent Electrophile (Cys) | Target-dependent | N/A | 3[3] |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of functionalized 3-nitrobenzamide derivatives typically follows a modular, two-step workflow. The protocols below are engineered as self-validating systems, ensuring that intermediate integrity is confirmed before downstream progression.

Two-step synthetic workflow for N-(2-chloroacetyl)-3-nitrobenzamide derivatives.

Protocol 1: Synthesis of the 3-Nitrobenzamide Precursor

Causality: Direct amidation of carboxylic acids is thermodynamically unfavorable. By first converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using thionyl chloride ( SOCl2 ), we create a highly electrophilic carbonyl carbon. This facilitates rapid nucleophilic attack by ammonia under mild conditions.

Step-by-Step Procedure:

-

Activation: Suspend 3-nitrobenzoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride and a catalytic amount of DMF. Reflux for 2 hours.

-

Intermediate Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to isolate crude 3-nitrobenzoyl chloride.

-

Amidation: Dissolve the acid chloride in fresh DCM and cool to 0∘C . Slowly bubble anhydrous ammonia gas (or add ammonium hydroxide dropwise) into the solution.

-

Isolation: Filter the precipitated crude 3-nitrobenzamide, wash with cold water, and recrystallize from ethanol.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The highly polar carboxylic acid starting material will remain near the baseline, whereas the less polar amide product will migrate (Rf ~ 0.4). Complete disappearance of the baseline spot validates reaction completion.

Protocol 2: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

Causality: The N-acylation of the primary amide requires a reactive acyl donor. The reaction must be performed in an anhydrous aprotic solvent to prevent the competitive hydrolysis of chloroacetyl chloride. An ice bath ( 0∘C ) is mandatory because the reaction is highly exothermic; thermal control prevents the formation of di-acylated side products. Triethylamine ( Et3N ) acts as an acid scavenger, neutralizing the HCl byproduct and shifting the equilibrium toward the product (3[3]).

Step-by-Step Procedure:

-

Preparation: Dissolve 3-nitrobenzamide in anhydrous tetrahydrofuran (THF) or DCM. Cool the flask in an ice bath to 0∘C .

-

Base Addition: Add 1.2 equivalents of triethylamine ( Et3N ) to the stirring solution.

-

Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes to control the exotherm.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The desired product will show a distinct M+H peak corresponding to the addition of the chloroacetyl mass (+76 Da net). The presence of a 3:1 isotopic pattern in the mass spectrum (due to 35Cl and 37Cl ) definitively validates the successful incorporation of the chloroacetyl moiety.

References

-

NIH PubMed. "Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration." Deutsche Pharmazeutische Gesellschaft, 2024.[Link]

-

NIH PubMed. "Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives." 2014.[Link]

-

Spandidos Publications. "Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide." Molecular Medicine Reports, 2009.[Link]

-

AACR Journals. "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro." Clinical Cancer Research, 2012.[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of N,N-dibenzyl-3-nitrobenzamide synthesis

An In-depth Technical Guide to the History, Discovery, and Synthesis of N,N-dibenzyl-3-nitrobenzamide

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of N,N-dibenzyl-3-nitrobenzamide, with a focus on its synthesis. This document delves into the historical context of its underlying chemistry, detailed synthetic protocols, mechanistic insights, and the practical considerations necessary for its successful preparation in a laboratory setting.

Part 1: Historical Context and Discovery

The synthesis of N,N-dibenzyl-3-nitrobenzamide is not marked by a singular, groundbreaking discovery but is rather a testament to the evolution of fundamental organic chemistry. The historical context of this compound is rooted in the broader history of amide bond formation, a cornerstone of organic and biochemistry.[1][2]

The journey began in the 19th century with Friedrich Wöhler's synthesis of urea in 1828, a pivotal moment that is often considered the dawn of modern organic chemistry.[2] This paved the way for the development of various methods for creating amide bonds. A significant advancement came in 1883 when German chemists Carl Schotten and Eugen Baumann described a method for synthesizing amides from amines and acid chlorides.[3][4] This reaction, now known as the Schotten-Baumann reaction, is a widely used and robust method for amide synthesis.[3][4][5]

The Schotten-Baumann reaction conditions typically involve a two-phase system of an organic solvent and water, with a base in the aqueous phase to neutralize the hydrochloric acid byproduct.[3][4] This technique is directly applicable to the synthesis of N,N-dibenzyl-3-nitrobenzamide from dibenzylamine and 3-nitrobenzoyl chloride.

While the specific first synthesis of N,N-dibenzyl-3-nitrobenzamide is not prominently documented as a landmark event, its preparation is a classic example of the application of the Schotten-Baumann reaction, a method that has been a staple in organic synthesis for over a century. The starting material, 3-nitrobenzoyl chloride, can be readily prepared from 3-nitrobenzoic acid and a chlorinating agent like thionyl chloride or phosphorus pentachloride.[6][7][8]

In recent years, nitrobenzamide derivatives have garnered interest for their potential biological activities, including antimycobacterial properties, further highlighting the importance of reliable synthetic routes to this class of compounds.[9]

Part 2: Core Synthetic Protocol

The most common and efficient method for the synthesis of N,N-dibenzyl-3-nitrobenzamide is the Schotten-Baumann reaction between 3-nitrobenzoyl chloride and dibenzylamine in the presence of a base.

Experimental Workflow

Caption: A generalized workflow for the synthesis of N,N-dibenzyl-3-nitrobenzamide.

Detailed Step-by-Step Methodology

-

Preparation of 3-Nitrobenzoyl Chloride: In a round-bottom flask, 3-nitrobenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating under reflux for 2-4 hours.[6] After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude 3-nitrobenzoyl chloride can be purified by vacuum distillation.[6][8]

-

Amide Synthesis (Schotten-Baumann Conditions):

-

In a flask equipped with a magnetic stirrer, dissolve dibenzylamine (1.0 eq) and a base such as sodium hydroxide (2.0 eq) or triethylamine (1.2-1.5 eq) in a suitable biphasic solvent system, typically dichloromethane and water.[5][10]

-

Cool the vigorously stirred mixture in an ice bath to 0-5 °C.[6]

-

Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of the same organic solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid (e.g., 2 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid chloride, and finally with brine.[5]

-

Dry the organic layer over an anhydrous salt such as anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

-

-

Purification:

-

The resulting crude N,N-dibenzyl-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure product.

-

Mechanistic Rationale

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: The nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.

The lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.[11] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, a good leaving group, to form the amide and a proton. The base in the reaction mixture neutralizes the hydrochloric acid formed, preventing the protonation of the unreacted amine and driving the reaction to completion.[11][12]

Part 3: Data Presentation

Table 1: Physicochemical Properties of N,N-dibenzyl-3-nitrobenzamide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N,N-dibenzyl-3-nitrobenzamide | C₂₁H₁₈N₂O₃ | 346.389 | 57409-29-7 |

| N,N-diethyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24[13][14] | 2433-21-8[13] |

| N,N-dibenzylbenzamide | C₂₁H₁₉NO | 301.4[15] | 23825-35-6[15] |

Note: Analytical data for N,N-dibenzyl-3-nitrobenzamide is not extensively published. The provided data is from a commercial supplier. Researchers should confirm the identity and purity of the synthesized product through standard analytical techniques.

Part 4: Scientific Integrity and Trustworthiness

A key aspect of scientific integrity is the ability to validate experimental results. The synthesis of N,N-dibenzyl-3-nitrobenzamide incorporates several self-validating steps:

-

Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC), allowing for the visualization of the consumption of starting materials and the formation of the product.

-

Product Characterization: The identity and purity of the final product must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and nitro group stretching frequencies.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

-

Part 5: Conclusion

The synthesis of N,N-dibenzyl-3-nitrobenzamide is a robust and well-established procedure that relies on the classic Schotten-Baumann reaction. This guide provides a detailed framework for its preparation, grounded in over a century of chemical literature. By understanding the historical context, the underlying mechanism, and the practical aspects of the experimental protocol, researchers can confidently and safely synthesize this and other related amide compounds. The principles outlined herein are fundamental to the field of organic synthesis and are of significant value to professionals in drug discovery and development.

References

- Patsnap Eureka. (2026, February 28).

- EBSCO. Amides | Chemistry | Research Starters.

- Benchchem. 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide.

- Benchchem. A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.

- Guidechem. (2020, April 25). How to Synthesize 3-NITROBENZAMIDE? - FAQ.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 347741, N,N-diethyl-3-nitrobenzamide. Retrieved from [Link]

- wikidoc. (2012, September 6). Schotten-Baumann reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101312, N,N-Dibenzylbenzamide. Retrieved from [Link]

- Benchchem. Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution.

- ResearchGate. (2026, February 26).

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- SpectraBase. 4-Acetamido-N,N-dibenzyl-3-nitrobenzamide.

- ChemDiv. Compound N,N-diethyl-3-nitrobenzamide.

- Wikipedia. Schotten–Baumann reaction.

- ScienceDirect.

- Master Organic Chemistry. (2018, February 28).

- Journal of Synthetic Organic Chemistry, Japan.

- ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....

- Books. (2023, December 15). Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines.

- MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.

- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

- Organic Syntheses. p-NITROBENZOYL CHLORIDE.

- Organic Syntheses. m-NITROBENZAZIDE.

Sources

- 1. Amide vs Thioester: Synthesis Time Comparison Under Acid Catalysis [eureka.patsnap.com]

- 2. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. Schotten-Baumann reaction - wikidoc [wikidoc.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. byjus.com [byjus.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Compound N,N-diethyl-3-nitrobenzamide - Chemdiv [chemdiv.com]

- 15. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N,N-dibenzyl-3-nitrobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N,N-dibenzyl-3-nitrobenzamide through the acylation of dibenzylamine with 3-nitrobenzoyl chloride. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Context

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, as the amide functional group is a prevalent feature in a vast array of pharmaceuticals, natural products, and advanced materials. The reaction between an acyl chloride and a secondary amine is a robust and widely employed method for constructing tertiary amides.[1][2] In this application note, we focus on the specific reaction between 3-nitrobenzoyl chloride and dibenzylamine to yield N,N-dibenzyl-3-nitrobenzamide.

The product of this reaction, a nitrobenzamide derivative, is of significant interest in medicinal chemistry research. Nitroaromatic compounds have been investigated for a range of biological activities, including their potential as antimycobacterial agents.[3][4] The synthesis described herein provides a reliable method for accessing this class of compounds for further study and development.

Mechanistic Insights and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This initial attack forms a transient tetrahedral intermediate.[6]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Proton Transfer: The resulting product is a protonated amide (an amidium ion). A base, typically a tertiary amine like triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[7][8] This deprotonation step is crucial as it prevents the protonation of the starting dibenzylamine, which would render it non-nucleophilic and halt the reaction.[7]

The use of an aprotic solvent, such as dichloromethane (DCM), is standard for this type of reaction. DCM is effective at dissolving both the reactants and the intermediate species without participating in the reaction.[9][10]

Visualizing the Reaction Pathway

The following diagrams illustrate the overall reaction and the experimental workflow.

Caption: Overall reaction scheme.

Caption: Experimental workflow diagram.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles | Equivalents |

| 3-Nitrobenzoyl chloride | 121-90-4 | 185.56 g/mol | 1.86 g | 10.0 mmol | 1.0 |

| Dibenzylamine | 103-49-1 | 197.28 g/mol | 1.97 g | 10.0 mmol | 1.0 |

| Triethylamine | 121-44-8 | 101.19 g/mol | 1.52 mL | 11.0 mmol | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL | - | - |

| 1 M Hydrochloric acid | 7647-01-0 | - | 20 mL | - | - |

| Saturated NaHCO₃ soln. | 144-55-8 | - | 20 mL | - | - |

| Brine | 7647-14-5 | - | 20 mL | - | - |

| Anhydrous Na₂SO₄ | 7757-82-6 | - | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plate and chamber

Reaction Procedure

-

Initial Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dibenzylamine (1.97 g, 10.0 mmol) and triethylamine (1.52 mL, 11.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).[7][11]

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 20 mL of anhydrous DCM and add this solution to a dropping funnel. Add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. A white precipitate of triethylammonium chloride may form.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting dibenzylamine spot is no longer visible.

Workup and Purification

-

Quenching: Transfer the reaction mixture to a separatory funnel.[12]

-

Washing: Wash the organic layer sequentially with:

-

20 mL of 1 M HCl to remove excess triethylamine.

-

20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

20 mL of brine to remove residual water.[11]

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

-

Concentration: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[13]

Safety Precautions

-

3-Nitrobenzoyl chloride is corrosive and causes burns.[14][15] It is also harmful if it comes into contact with the skin.[14][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

-

Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage.[17][18][19] Avoid inhalation of vapors and ensure adequate ventilation.[20]

-

Triethylamine is a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be conducted in a fume hood.[21]

-

Always wear appropriate PPE and be familiar with the location and use of safety equipment such as eyewash stations and safety showers.[14][22]

Product Characterization

The identity and purity of the synthesized N,N-dibenzyl-3-nitrobenzamide should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons from the 3-nitrophenyl ring and the benzyl groups. Methylene protons from the benzyl groups. |

| ¹³C NMR | Carbonyl carbon signal, aromatic carbon signals, and a methylene carbon signal. |

| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretch and the N-O stretches of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (C₂₁H₁₈N₂O₃, MW: 346.38 g/mol ). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Note: Specific chemical shifts and absorption frequencies can be compared to literature values or predicted using spectral databases.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Check the purity of the starting materials. Extend the reaction time. |

| Loss of product during workup. | Be careful during extractions to avoid loss into the aqueous layer. | |

| Impure Product | Incomplete removal of starting materials or byproducts. | Ensure thorough washing during the workup. Optimize the purification method (recrystallization solvent or chromatography eluent). |

| Reaction does not start | Inactive 3-nitrobenzoyl chloride due to hydrolysis. | Use fresh or properly stored 3-nitrobenzoyl chloride. |

| Protonated dibenzylamine. | Ensure a sufficient amount of triethylamine is used to scavenge all the generated HCl. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N,N-dibenzyl-3-nitrobenzamide. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development.

References

- Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzoyl chloride. [Link]

- ResearchGate. Triethylamine catalysis in acylation of phenols in dioxane. [Link]

- Chemistry LibreTexts. 23.3: Reactions of amines. [Link]/23%3A_Amines_and_Heterocycles/23.03%3A_Reactions_of_amines)

- Vaia. The most appropriate solvent for Friedel crafts reaction is. [Link]

- RSC Publishing. Enamine chemistry. Part XVII. Reaction of αβ-unsaturated acid chlorides with enamines. Further mechanistic investigations. Effect of triethylamine on the reaction path. [Link]

- Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol? [Link]

- Gantrade Corporation. Triethylamine - 121-44-8. [Link]

- ScienceDirect. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Link]

- iGEM. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. [Link]

- PubChem. Benzoyl chloride, 3-nitro-. [Link]

- OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

- YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

- ScienceDirect. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

- PMC. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

- ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]

- PubChem. N,N-diethyl-3-nitrobenzamide. [Link]

- The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]

- European Patent Office. A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. [Link]

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gantrade.com [gantrade.com]

- 9. echemi.com [echemi.com]

- 10. vaia.com [vaia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. physics.emu.edu.tr [physics.emu.edu.tr]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. riskandsafety.com [riskandsafety.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. echemi.com [echemi.com]

- 21. 二氯甲烷 ACS reagent, ≥99.5%, contains 40-150 ppm amylene as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 22. fishersci.se [fishersci.se]

Application Note: Synthesis of N,N-Dibenzyl-3-nitrobenzamide via Biphasic Schotten-Baumann Acylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale & Reaction Design

The preparation of N,N-dibenzyl-3-nitrobenzamide from 3-nitrobenzoyl chloride and dibenzylamine is robustly achieved using Schotten-Baumann conditions. This classical methodology utilizes a biphasic solvent system—typically an immiscible organic solvent like dichloromethane (DCM) paired with an aqueous alkaline solution[1].

Causality in Experimental Design: The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine (dibenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride to form a transient tetrahedral intermediate[2]. As this intermediate collapses, a chloride ion is expelled, yielding a protonated amide intermediate.

The critical role of the aqueous base (e.g., 10% NaOH) is to continuously neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[3]. If this HCl is not scavenged, it will rapidly protonate the unreacted dibenzylamine, converting it into a non-nucleophilic ammonium salt. Without the base, the reaction would stall at a maximum of 50% theoretical yield.

The biphasic nature of the system is a deliberate design choice: it keeps the water-sensitive acid chloride primarily partitioned in the organic phase, minimizing competitive hydrolysis, while the HCl partitions into the aqueous phase for neutralization[1]. Vigorous stirring is mandatory throughout the process to maximize the interfacial surface area between these two immiscible phases, ensuring efficient mass transfer[4].

Mechanistic Pathway

Mechanistic pathway of the Schotten-Baumann acylation.

Materials & Quantitative Data

Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Nitrobenzoyl chloride | 185.56 | 1.0 | 1.86 g (10.0 mmol) | Electrophile / Acylating agent |

| Dibenzylamine | 197.28 | 1.1 | 2.17 g (11.0 mmol) | Nucleophile |

| Sodium Hydroxide (10% aq) | 40.00 | ~2.5 | 10 mL | Acid scavenger / Base |

| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Organic solvent |

Expected Outcomes

| Parameter | Value |

| Typical Yield | 85 – 92% |

| Reaction Time | 2 – 3 hours |

| Operating Temperature | 0 °C to Room Temperature |

| Appearance | Off-white to pale yellow crystalline solid |

Experimental Protocol (Self-Validating System)

Step 1: Biphasic Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dibenzylamine (11.0 mmol) in 20 mL of DCM. Add 10 mL of 10% aqueous NaOH solution to the flask. Causality: DCM dissolves the amine and subsequently the product, while the aqueous layer houses the base. Vigorous stirring must be initiated here to create a fine emulsion, maximizing the interfacial surface area between the two phases[4].

Step 2: Electrophile Addition Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. In a separate vial, dissolve 3-nitrobenzoyl chloride (10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–20 minutes. Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate and suppresses the competitive hydrolysis of the acid chloride by the aqueous base. Dropwise addition maintains a low steady-state concentration of the electrophile, favoring aminolysis over hydrolysis[4].

Step 3: Reaction Progression Remove the ice bath after the addition is complete and allow the mixture to warm naturally to room temperature. Continue vigorous stirring for 2–3 hours. Causality: Warming to room temperature provides the activation energy necessary to drive the reaction to completion.

Step 4: Self-Validation & Monitoring

-

Validation Checkpoint 1 (pH): Stop stirring briefly to allow phase separation. Check the pH of the upper aqueous layer using pH indicator paper. It must remain strongly basic (pH > 9). If the pH drops below 9, the neutralization of HCl is incomplete, risking amine protonation. Add additional 10% NaOH dropwise until pH > 9 is restored.

-

Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 4:1 Hexanes/Ethyl Acetate). Visualize under UV light (254 nm). The complete disappearance of the high-Rf 3-nitrobenzoyl chloride spot confirms the consumption of the limiting reagent.

Step 5: Workup & Extraction Transfer the biphasic mixture to a separatory funnel. Separate the lower organic layer. Wash the organic phase sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Causality:

-

1M HCl wash: Removes any unreacted dibenzylamine by converting it into a water-soluble ammonium salt.

-

NaHCO₃ wash: Neutralizes residual acid and extracts any 3-nitrobenzoic acid (a potential hydrolysis byproduct) into the aqueous phase as sodium 3-nitrobenzoate.

-

Brine wash: Pre-dries the organic layer and breaks any emulsions formed during the previous washes.

Step 6: Isolation & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from hot ethanol (or purify via silica gel flash chromatography) to afford pure N,N-dibenzyl-3-nitrobenzamide. Causality: Na₂SO₄ removes trace water. Recrystallization exploits the differential solubility of the product versus trace impurities, yielding a high-purity crystalline solid[4].

Experimental Workflow

Experimental workflow for synthesizing N,N-dibenzyl-3-nitrobenzamide.

References

-

[3] Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL: [Link]

-

[1] Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]

-

[2] Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL: [Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocols for N,N-dibenzyl-3-nitrobenzamide

Structural Rationale & Solvation Mechanics

The purification of N,N-dibenzyl-3-nitrobenzamide (C₂₁H₁₈N₂O₃) via recrystallization requires a precise understanding of its molecular topology. As a tertiary amide, the molecule lacks an N–H bond, stripping it of the capacity to act as a hydrogen bond donor 1[1]. This structural feature significantly lowers the crystal lattice energy compared to primary or secondary benzamides, making the compound susceptible to "oiling out" (liquid-liquid phase separation) during cooling.

However, the molecule possesses two distinct solvation domains:

-

Hydrophobic Domain: The two bulky benzyl groups create a large nonpolar surface area, heavily restricting solubility in highly polar, protic solvents (like water) at room temperature.

-

Polar Domain: The 3-nitro group and the tertiary amide carbonyl (C=O) are strong electron-withdrawing groups and potent hydrogen bond acceptors, driving solubility in polar solvents at elevated temperatures.

Thermodynamic Principles of Solvent Selection

To achieve high-purity crystals, the selected solvent must exploit the steep temperature-solubility gradient of these competing domains. Thermodynamic modeling of related nitrobenzamides demonstrates that solubility in neat solvents follows the order: DMSO > DMF > Ethyl Acetate > Ethanol > Isopropanol > Water [[2]](2].

Based on this thermodynamic behavior, two primary solvent systems are highly effective for N,N-dibenzyl amides:

-

Ethanol (95% or Absolute): Acts as the ideal primary mono-solvent. At reflux (78°C), the hydroxyl group of ethanol hydrogen-bonds with the nitro and carbonyl acceptors, providing enough solvation energy to overcome the lattice forces. Upon cooling, the entropic penalty of solvating the bulky benzyl groups forces rapid precipitation. Historical syntheses of structural isomers, such as o-nitro-N,N-dibenzylbenzamide, successfully utilize ethanol for recrystallization to yield high-purity crystals [[3]](3].

-

Ethyl Acetate / Hexane: A binary anti-solvent system. N,N-dibenzylbenzamide derivatives are highly soluble in ethyl acetate 4[4]. If the crude mixture contains highly polar impurities that co-precipitate in ethanol, or if the compound begins to oil out, dissolving the crude in EtOAc and titrating with hexane (anti-solvent) forces controlled nucleation.

Quantitative Data: Solvent Properties

Table 1: Physicochemical Properties Influencing Solvation

| Functional Group | Property | Impact on Solvation & Crystallization |

| N,N-Dibenzyl | Hydrophobic, Bulky | Decreases solubility in polar solvents; drives crystallization upon cooling. |

| 3-Nitro | H-bond Acceptor, Polar | Increases solubility in protic solvents (e.g., Ethanol) at elevated temperatures. |

| Tertiary Amide | H-bond Acceptor Only | Prevents intermolecular H-bonding networks, increasing the risk of "oiling out". |

Table 2: Solvent System Comparison for Recrystallization

| Solvent System | Boiling Point (°C) | Solubilizing Capacity (Hot) | Anti-Solvent Capacity (Cold) | Recommended Use Case |

| Ethanol (95%) | 78 | Moderate-High | High | Primary choice for standard crude mixtures. |

| EtOAc / Hexane | 77 / 69 | Very High (EtOAc) | Very High (Hexane) | Best for highly impure crude or if "oiling out" occurs. |

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Designed for standard purity upgrades where the crude material is >85% pure.

-

Initial Suspension: Weigh the crude N,N-dibenzyl-3-nitrobenzamide into an Erlenmeyer flask. Add a magnetic stir bar and a minimal volume of room-temperature ethanol (approx. 3 mL per gram of crude).

-

Heating & Dissolution: Place the flask on a hot plate. Gradually increase the temperature to reflux (~78°C). Slowly add hot ethanol dropwise until the solid is completely dissolved.

-

Causality Note: Do not over-dilute. Maintaining a supersaturated solution at reflux is critical for maximizing the thermodynamic yield upon cooling.

-

-

Hot Filtration (If Required):

-

Validation Checkpoint: If the compound does not completely dissolve after adding 15 mL/g of boiling ethanol, insoluble polymeric impurities are present. Perform a rapid hot filtration through a pre-warmed fluted filter paper.

-

-

Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min.

-

Causality Note: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the dynamic equilibrium of crystal growth to continuously exclude foreign molecules.

-

-

Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize the precipitation of the hydrophobic compound.

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol.

-

Validation Checkpoint: The mother liquor should be pale to dark yellow, indicating the successful exclusion of oxidized nitro-aromatic byproducts.

-

-

Drying: Dry the crystals under high vacuum at 40°C to constant weight.

Protocol B: Binary Anti-Solvent System (Ethyl Acetate / Hexane)

Designed for complex crude mixtures or instances where the compound "oils out" in ethanol.

-

Dissolution in Primary Solvent: Dissolve the crude material in a minimal amount of hot ethyl acetate (approx. 60–65°C). EtOAc effectively solvates both the polar nitro/amide groups and the nonpolar benzyl rings.

-

Anti-Solvent Titration: While maintaining heating and stirring, add hot hexane dropwise. Continue addition until the solution becomes slightly cloudy (reaching the cloud point).

-

Re-clarification: Add 1–2 drops of hot ethyl acetate just until the solution clears.

-

Validation Checkpoint: This establishes a perfectly saturated solution at the boiling point of the mixture, ensuring immediate nucleation upon cooling rather than phase separation (oiling).

-

-

Cooling and Nucleation: Remove from heat and allow the solution to cool slowly to room temperature. The nonpolar hexane forces the compound out of solution as the temperature drops.

-

Harvesting: Chill in an ice bath, filter under vacuum, wash with cold hexane, and dry under vacuum.

Mechanistic Visualization

Workflow for N,N-dibenzyl-3-nitrobenzamide recrystallization based on impurity profiles.

References

-

[4] Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. National Science Foundation (NSF) / Literature. URL:

-

[3] The Journal of Organic Chemistry 1961 Volume 26 No. 1. Department of Science Service (DSS). URL:

-

[1] CAS 619-80-7: 4-Nitrobenzamide. CymitQuimica. URL:

-

[2] Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data (ACS Publications). URL:

Sources

Application Notes and Protocols for the Catalytic Reduction of N,N-dibenzyl-3-nitrobenzamide to 3-amino-N,N-dibenzylbenzamide

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] These aromatic amines serve as critical building blocks and key intermediates for a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific target of this guide, 3-amino-N,N-dibenzylbenzamide, is a valuable intermediate, with the amino group providing a reactive handle for further molecular elaboration, while the dibenzyl-protected amide offers stability and specific steric and electronic properties.

This document provides a comprehensive guide to the catalytic reduction of N,N-dibenzyl-3-nitrobenzamide. It moves beyond a simple recitation of steps to explain the underlying principles, potential challenges, and strategies for achieving a high-yielding, clean conversion. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative references.

Mechanistic Insights: The Journey from Nitro to Amine

The catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3] The generally accepted mechanism involves the following key stages:

-

Adsorption: Both the nitro-containing substrate and the hydrogen source (either H₂ gas or a donor molecule in transfer hydrogenation) adsorb onto the active sites of the palladium catalyst.[4]

-

Hydrogen Activation: In the case of H₂ gas, the molecule undergoes dissociative chemisorption on the palladium surface to form reactive palladium hydride species.[4] For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, hydrazine) decomposes on the catalyst surface to provide active hydrogen species.[5][6]

-